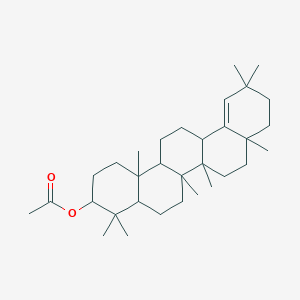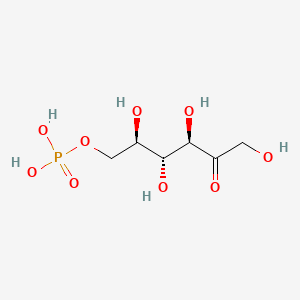
2,3-Dihydroxycyclopentaneundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxycyclopentaneundecanoic acid is a long-chain fatty acid.
Scientific Research Applications
1. Chelation Therapy
2,3-Dihydroxybenzoic acid has been evaluated for its potential as an orally effective iron-chelating drug in patients with β-thalassaemia major. The substance has shown to increase iron excretion significantly in patients, suggesting its role in managing iron overload conditions. The chelation was highly specific for iron, and the drug was well tolerated, indicating its potential therapeutic value. However, further evaluation is warranted to fully understand its role and efficacy in treating iron overload (C. Peterson et al., 1976).
A one-year double-blind study of 2,3-dihydroxybenzoic acid (2,3-DHB) was conducted in patients with beta-thalassemia major. The study evaluated the efficacy and safety of 2,3-DHB in terms of retardation of iron accumulation and found no signs of drug toxicity. Although the results were promising, further studies are required to define the role of 2,3-DHB in the treatment of iron-overload (C. Peterson et al., 1979).
2. Dental Applications
Studies have explored the use of doxycycline-loaded nanospheres in the treatment of periodontitis in diabetic patients. These nanospheres show potential as an adjunct to mechanical debridement in therapy, offering benefits in deep pockets, improving cytokine profiles, and reducing periodontal pathogen levels. This indicates a promising application of such compounds in dental health, specifically for diabetic patients with chronic periodontitis (Giovana Lecio et al., 2019).
3. Metabolism and Nutrition
Research into the metabolic footprint of diabetes has shown the potential of metabolomics in identifying deregulated metabolites associated with the disease. This includes studying the concentrations of unique small molecules in blood, which could lead to the detection of diabetes-related complications under sub-clinical conditions in the general population. Such findings highlight the potential of metabolomics in understanding and managing diabetes (K. Suhre et al., 2010).
properties
CAS RN |
6938-15-4 |
|---|---|
Product Name |
2,3-Dihydroxycyclopentaneundecanoic acid |
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
11-(2,3-dihydroxycyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H30O4/c17-14-12-11-13(16(14)20)9-7-5-3-1-2-4-6-8-10-15(18)19/h13-14,16-17,20H,1-12H2,(H,18,19) |
InChI Key |
NHWAOBNJSBDJAL-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Canonical SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid [2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] ester](/img/structure/B1220599.png)









